![molecular formula C22H23ClN2O4 B2411544 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-48-6](/img/structure/B2411544.png)
5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Description
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies have focused on the synthesis and transformation of related pyrrole derivatives, showcasing the compound's utility in creating complex molecular structures. For instance, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives through amine oxide rearrangement and the development of fluorescent probes with aggregation-enhanced emission features for carbon dioxide monitoring demonstrate the compound's versatility in organic synthesis and sensor technology (Majumdar, Das, & Jana, 1998); (Wang et al., 2015).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives with potential antimicrobial and anticancer properties highlights the significance of structurally similar compounds in medicinal chemistry. Compounds synthesized from related structures have shown higher anticancer activity than doxorubicin, a commonly used chemotherapy drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure and Tautomerism
The study of molecular structures, including X-ray crystallography and NMR spectroscopy, is crucial for understanding the physical and chemical properties of compounds. For instance, the annular tautomerism of curcuminoid NH-pyrazoles and the structural analysis of two polymorphs of a related pyrrole carboxylate derivative reveal the intricate balance of forces that govern molecular conformations and stability (Cornago et al., 2009); (Ramazani et al., 2019).
properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-24(2)10-11-25-19(14-6-4-8-16(23)12-14)18(21(27)22(25)28)20(26)15-7-5-9-17(13-15)29-3/h4-9,12-13,19,26H,10-11H2,1-3H3/b20-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRYGKHFIZPOS-CZIZESTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one |
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